2-{[11-(hydroxymethyl)-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide
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Description
2-{[11-(hydroxymethyl)-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is a useful research compound. Its molecular formula is C29H28N4O3S and its molecular weight is 512.63. The purity is usually 95%.
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Biological Activity
The compound 2-{[11-(hydroxymethyl)-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide (CAS Number: 892379-37-2) is a synthetic organic compound with potential biological activity that has garnered interest in pharmacological research. This article reviews its biological properties based on available literature and experimental data.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C29H28N4O3S |
Molecular Weight | 512.63 g/mol |
Structure | Complex tricyclic structure with multiple functional groups |
2. Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways is of particular interest. In related studies, compounds with similar triazine structures have demonstrated inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in the inflammatory response. For example:
- Inhibition of COX : Compounds with similar scaffolds have been shown to inhibit COX activity significantly at concentrations around 1 µM.
- Leukotriene Synthesis : Studies have reported that related compounds can inhibit leukotriene synthesis in human polymorphonuclear leukocytes (PMNs) with IC50 values ranging from 0.1 to 0.4 µM .
3. Anticancer Properties
Emerging data suggests that triazine derivatives may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various mechanisms:
- Cell Cycle Arrest : Some analogs have been shown to induce G2/M phase arrest in cancer cell lines.
- Apoptosis Induction : Compounds similar to this one have been reported to activate caspases and other apoptotic markers in vitro.
Study on Related Compounds
A study conducted on related triazine derivatives indicated significant anti-inflammatory effects when applied topically in a mouse model of dermatitis. The results showed a reduction in edema and leukotriene levels upon treatment with these compounds .
In Vitro Studies
In vitro assays using human cancer cell lines demonstrated that certain structural analogs of the compound induced significant cytotoxicity and apoptosis at concentrations as low as 5 µM. These findings warrant further investigation into the specific mechanisms of action for this compound.
Properties
IUPAC Name |
2-[[11-(hydroxymethyl)-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O3S/c1-16-10-17(2)25(18(3)11-16)31-24(35)15-37-29-23-12-22-21(14-34)13-30-19(4)26(22)36-28(23)32-27(33-29)20-8-6-5-7-9-20/h5-11,13,34H,12,14-15H2,1-4H3,(H,31,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHROEBHRHLWQAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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